3-chloro-N-propylbenzene-1-sulfonamide
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Overview
Description
3-chloro-N-propylbenzene-1-sulfonamide is an organic compound with the molecular formula C₉H₁₂ClNO₂S and a molecular weight of 233.72 g/mol . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-propylbenzene-1-sulfonamide typically involves the sulfonation of 3-chlorobenzenesulfonyl chloride with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Sulfonation: 3-chlorobenzenesulfonyl chloride reacts with propylamine in the presence of a base such as triethylamine or pyridine.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-propylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of sulfonic acids or sulfonyl chlorides.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
3-chloro-N-propylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzenesulfonamide: Lacks the propyl group, making it less hydrophobic.
N-propylbenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity.
4-chloro-N-propylbenzene-1-sulfonamide: Chlorine atom is positioned differently, altering its chemical properties.
Uniqueness
3-chloro-N-propylbenzene-1-sulfonamide is unique due to the presence of both the chlorine atom and the propyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-propylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-2-6-11-14(12,13)9-5-3-4-8(10)7-9/h3-5,7,11H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAAAUORLGFQKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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